molecular formula C9H6INO4 B12857960 2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole

Cat. No.: B12857960
M. Wt: 319.05 g/mol
InChI Key: ZLUJJTCXZAGMAT-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with thiourea at elevated temperatures to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate in methanol under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used in these processes . The choice of catalyst and reaction conditions can significantly impact the overall efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A five-membered heterocycle with one nitrogen and one oxygen atom.

    Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.

    Thiazole: Contains a sulfur atom instead of oxygen.

Uniqueness

2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole is unique due to the presence of the iodine atom and the carboxy(hydroxy)methyl group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications that other benzoxazole derivatives may not be suitable for .

Properties

Molecular Formula

C9H6INO4

Molecular Weight

319.05 g/mol

IUPAC Name

2-hydroxy-2-(6-iodo-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H6INO4/c10-4-1-2-5-6(3-4)15-8(11-5)7(12)9(13)14/h1-3,7,12H,(H,13,14)

InChI Key

ZLUJJTCXZAGMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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